molecular formula C16H23NO5 B2755295 2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate CAS No. 445312-74-3

2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate

Cat. No.: B2755295
CAS No.: 445312-74-3
M. Wt: 309.362
InChI Key: DEMROIUOHAMDAU-INIZCTEOSA-N
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Description

2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate is a complex organic compound. This structure belongs to the family of isoquinoline derivatives, which are significant for their biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate typically involves a multi-step process. Key steps include cyclization reactions, esterification, and subsequent selective functional group modifications.

  • Cyclization of appropriate precursors under acidic or basic conditions yields the core isoquinoline structure.

  • Esterification and tert-butylation reactions introduce the carboxylate and tert-butyl groups.

Industrial Production Methods:

  • In industrial settings, large-scale production might utilize automated flow chemistry systems to enhance reaction efficiency and yield.

  • Optimized reaction conditions include temperature control, catalysts, and continuous monitoring to maintain product purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, particularly at the nitrogen atom, forming oximes or nitrates under appropriate conditions.

  • Reduction: Reduction reactions can target carbonyl groups, potentially converting them to alcohols.

  • Substitution: Substitution reactions may occur at various positions on the isoquinoline ring, depending on the reagent's nature and reaction conditions.

Common Reagents and Conditions:

  • Oxidation might use agents like potassium permanganate or hydrogen peroxide.

  • Reduction may involve reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions may involve nucleophiles such as alkyl halides or electrophiles like acyl chlorides.

Major Products:

  • Oxidative products include oximes or nitrates.

  • Reductive products typically yield alcohols.

  • Substitution reactions produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry:

  • The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

Medicine:

  • Potential therapeutic applications, including as anti-inflammatory, anticancer, or antimicrobial agents, have been explored.

Industry:

  • Utilized in the development of specialty chemicals and materials with desired properties, such as improved stability or reactivity.

Mechanism of Action

Mechanism:

  • The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to altered biological pathways.

  • Potential molecular targets include kinases, ion channels, or G-protein coupled receptors.

Pathways Involved:

  • These interactions can disrupt or modulate key pathways, influencing cellular processes like signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

  • 2-methyl 8a-tert-butyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate

  • 8a-methyl 2-iso-butyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate

Unique Attributes:

  • The tert-butyl group in 2-tert-butyl 8a-methyl (8aR)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate enhances steric hindrance, potentially influencing its reactivity and binding properties.

  • Comparative analysis reveals unique interaction profiles and reaction pathways, highlighting this compound's distinct properties.

There you have it—a deep dive into this compound. Anything more specific you'd like to explore about it?

Properties

IUPAC Name

2-O-tert-butyl 8a-O-methyl (8aR)-6-oxo-3,4,7,8-tetrahydro-1H-isoquinoline-2,8a-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-15(2,3)22-14(20)17-8-6-11-9-12(18)5-7-16(11,10-17)13(19)21-4/h9H,5-8,10H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMROIUOHAMDAU-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)CC[C@@]2(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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